(s)-3-(2-Fluorophenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC15836390
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClFN |
|---|---|
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | (3S)-3-(2-fluorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |
| Standard InChI Key | PBZQWAHJDBRUFM-DDWIOCJRSA-N |
| Isomeric SMILES | C1CNC[C@@H]1C2=CC=CC=C2F.Cl |
| Canonical SMILES | C1CNCC1C2=CC=CC=C2F.Cl |
Introduction
Synthesis and Manufacturing
The synthesis of (S)-3-(2-fluorophenyl)pyrrolidine hydrochloride involves multi-step protocols to ensure enantiomeric purity and high yield. A common approach includes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions generates the pyrrolidine backbone.
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Fluorophenyl Introduction: Friedel-Crafts alkylation or transition metal-catalyzed coupling reactions attach the 2-fluorophenyl group to the pyrrolidine ring.
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Chiral Resolution: Chromatographic separation or enzymatic resolution isolates the (S)-enantiomer.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product.
Key reagents include aluminum fluoride (AlF₃) and copper fluoride (CuF₂), which facilitate fluorination at elevated temperatures (150–200°C). Optimized reaction conditions are critical to avoid racemization and byproduct formation.
Table 1: Synthesis Parameters for (S)-3-(2-Fluorophenyl)pyrrolidine Hydrochloride
| Parameter | Details |
|---|---|
| Starting Material | γ-Aminobutyric acid derivatives |
| Fluorination Reagent | AlF₃ or CuF₂ |
| Temperature Range | 150–200°C |
| Chiral Resolution Method | Chromatography or enzymatic resolution |
| Yield | 60–75% (optimized) |
Physicochemical Properties
The compound’s physicochemical profile is pivotal for its handling and application in drug discovery:
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Solubility: Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form.
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Stability: Stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C.
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Spectroscopic Data:
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¹H NMR: Peaks at δ 2.8–3.2 ppm (pyrrolidine protons) and δ 6.9–7.3 ppm (fluorophenyl aromatic protons).
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Mass Spectrometry: Molecular ion peak at m/z 201.67 (M+H⁺).
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Table 2: Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| Melting Point | 215–218°C (decomposition) |
| logP (Partition Coefficient) | 1.8 (predicted) |
Structural and Conformational Analysis
The pyrrolidine ring adopts a twist conformation, as observed in related fluorinated pyrrolidines . The 2-fluorophenyl group lies perpendicular to the ring plane, minimizing steric hindrance. X-ray crystallography of analogous compounds reveals that fluorophenyl substituents enhance molecular rigidity, favoring interactions with hydrophobic binding pockets . The hydrochloride salt stabilizes the protonated amine, improving bioavailability.
| Compound Class | Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 5-Oxopyrrolidine-3-carboxylic acids | Antifungal (Candida auris) | 4.2 µM | |
| Pyrazolyl-pyrrolidinones | Antioxidant/anti-inflammatory | 85% inhibition at 10 µM |
Computational Insights
Density functional theory (DFT) studies on similar fluorophenyl derivatives reveal:
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Electrophilic Reactivity: The fluorine atom withdraws electron density, making the phenyl ring susceptible to nucleophilic attack .
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NLO Properties: High hyperpolarizability (β = 8.7 × 10⁻³⁰ esu) suggests utility in nonlinear optical materials .
Future Directions
Further research should explore:
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Enantioselective Synthesis: Improving chiral purity via asymmetric catalysis.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.
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Target Identification: Screening against neurological and antimicrobial targets.
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